tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate
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Overview
Description
tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an azanyl group, and an iodanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of the azanyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and azides under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodanyl group can be oxidized to form different oxidation states.
Reduction: The azanyl group can be reduced under specific conditions.
Substitution: The iodanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanyl derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The azanyl group can form hydrogen bonds with biological molecules, while the iodanyl group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl 3-azanyl-4-chloranyl-2H-pyridine-1-carboxylate
- tert-butyl 3-azanyl-4-bromanyl-2H-pyridine-1-carboxylate
- tert-butyl 3-azanyl-4-fluoranyl-2H-pyridine-1-carboxylate
Uniqueness: tert-butyl 3-azanyl-4-iodanyl-2H-pyridine-1-carboxylate is unique due to the presence of the iodanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs. The iodanyl group can engage in specific interactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
tert-butyl 3-amino-4-iodo-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h4-5H,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYZYNZJSIKMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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